Methyl (2R)-3-[4-[bis(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
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Description
Methyl (2R)-3-[4-[bis(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is a useful research compound. Its molecular formula is C19H30N2O6 and its molecular weight is 390.506. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester is the amino group . The compound is used in organic synthesis for the protection of amino groups . The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups .
Mode of Action
The compound interacts with its targets through a process known as deprotection . This involves the selective removal of the N-Boc group from a structurally diverse set of compounds . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% . This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of amino acids and peptides . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection relies largely on TFA-induced cleavage .
Pharmacokinetics
The compound’s adme properties would be influenced by its chemical structure and the presence of the boc group .
Result of Action
The result of the compound’s action is the formation of a peptidomimetic with a free amine . This is achieved through the concomitant formation of the deprotected N-Boc .
Action Environment
The action of N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester is influenced by environmental factors such as temperature and pH . The reactions for deprotection take place under room temperature conditions . The compound’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis also plays a role in its efficacy .
Properties
IUPAC Name |
methyl (2R)-3-[4-[bis(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O6/c1-19(2,3)27-18(25)20-16(17(24)26-4)13-14-5-7-15(8-6-14)21(9-11-22)10-12-23/h5-8,16,22-23H,9-13H2,1-4H3,(H,20,25)/t16-/m1/s1/i9D2,10D2,11D2,12D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFUXXJVFIHVIF-NTKYFLBZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N(CCO)CCO)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N(C1=CC=C(C=C1)C[C@H](C(=O)OC)NC(=O)OC(C)(C)C)C([2H])([2H])C([2H])([2H])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747197 |
Source
|
Record name | Methyl 4-{bis[2-hydroxy(~2~H_4_)ethyl]amino}-N-(tert-butoxycarbonyl)-D-phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217602-23-7 |
Source
|
Record name | Methyl 4-{bis[2-hydroxy(~2~H_4_)ethyl]amino}-N-(tert-butoxycarbonyl)-D-phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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